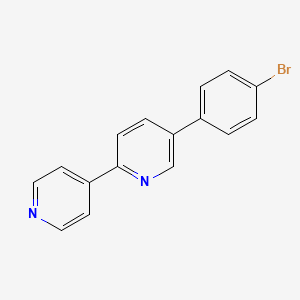
5-(4-Bromophenyl)-2,4'-bipyridine
Descripción general
Descripción
5-(4-Bromophenyl)-2,4'-bipyridine, also known as 4-Bromo-5-(4-bromophenyl)-2,4'-bipyridine or BBP, is a chemical compound that belongs to the class of bipyridine derivatives. It is widely used in scientific research due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
1. Polymeric CoII Complexes
5-(4-Bromophenyl)-2,4'-bipyridine is utilized in the synthesis of polymeric CoII complexes. These complexes exhibit tunable antiferromagnetic interactions influenced by the substituent on the second ligand, demonstrating potential applications in magnetic materials and molecular electronics (Cui, Zhao, Li, Zhang, Liu, & Zhang, 2008).
2. Heteroleptic Ruthenium(II) Polypyridine Complexes
This compound serves as a key ligand in the synthesis of heteroleptic ruthenium(II) polypyridine complexes. These complexes are characterized for their spectroscopic properties, suggesting applications in photovoltaics and luminescent materials (Wang, Shen, Shen, Xu, Jia, & Zhang, 2016).
3. Copper(II) and Oxido-vanadium(IV) Complexes
It is used in forming copper(II) and oxido-vanadium(IV) complexes, which are studied for their structural and thermal properties. This highlights its significance in the development of new coordination compounds with potential catalytic and industrial applications (Takjoo, Mague, Akbari, & Ebrahimipour, 2013).
4. Metal–Organic Frameworks (MOFs)
This compound is instrumental in creating diverse metal–organic frameworks (MOFs), showcasing its utility in materials science, particularly in the design of porous materials for gas storage, catalysis, and separation processes (Zhang, Guo, Li, Liu, & Li, 2013).
5. Fluorophores Synthesis
The compound plays a role in synthesizing novel fluorescent 5-aryl-2,2’-bipyridines, emphasizing its importance in the field of fluorescent materials and sensors. These materials are explored for their potential in biological imaging and environmental sensing (Shabunina, Kapustina, Krinochkin, Kim, Kopchuk, Zyryanov, Li, & Chupakhin, 2017).
6. Antioxidant and Enzyme Inhibitor Synthesis
The derivative 4-(4-bromophenyl)-2,2'-bipyridine, related to this compound, is synthesized and studied for its potential as an antioxidant and enzyme inhibitor. This research underlines its potential in the development of pharmaceutical compounds (Fazal-ur-Rehman, Wasim, & Khan, 2019).
Propiedades
IUPAC Name |
5-(4-bromophenyl)-2-pyridin-4-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2/c17-15-4-1-12(2-5-15)14-3-6-16(19-11-14)13-7-9-18-10-8-13/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIUUDIYVVYUPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)C3=CC=NC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857012 | |
| Record name | 5-(4-Bromophenyl)-2,4'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
859211-25-9 | |
| Record name | 5-(4-Bromophenyl)-2,4'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




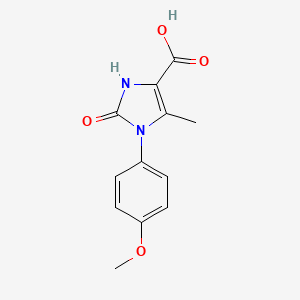
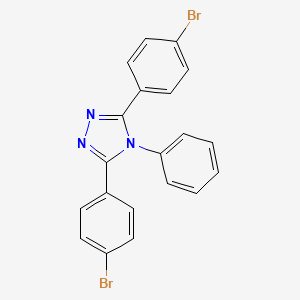
![1-[2-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid](/img/structure/B1513353.png)

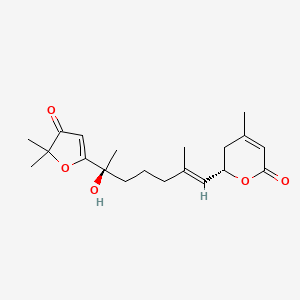
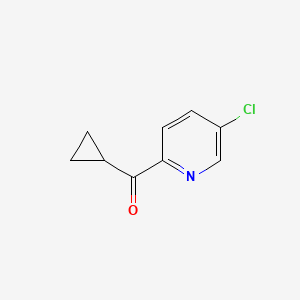
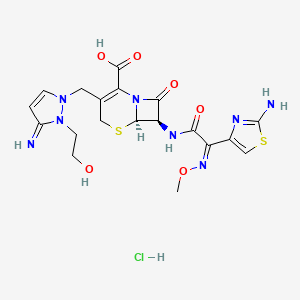


![N-(tert-Butoxycarbonyl)-3-[4-(tert-butoxycarbonyl)piperazin-1-yl]-L-alanine](/img/structure/B1513420.png)

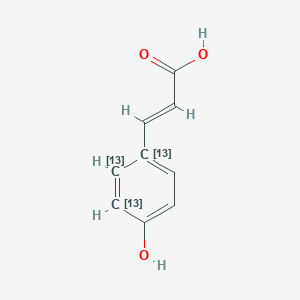
![N-[3a,7a-Dihydrobenzotriazol-1-yl(phenyl)methyl]aniline;N-[benzotriazol-2-yl(phenyl)methyl]aniline](/img/structure/B1513430.png)